3-Bromo-alpha-chlorobenzaldoxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

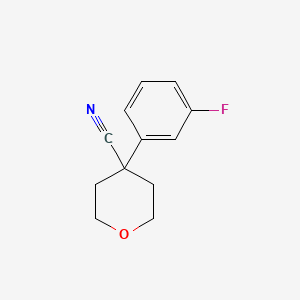

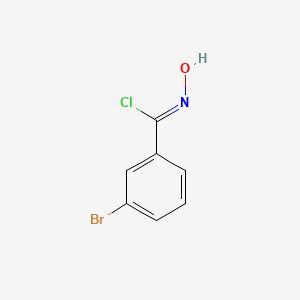

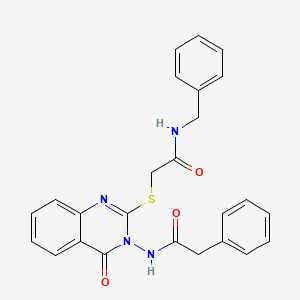

“3-Bromo-N-hydroxybenzenecarboximidoyl chloride” is a chemical compound with the molecular formula C7H5BrClNO . It has a molecular weight of 234.48 . This compound is also known by other names such as “3-Bromo-alpha-chlorobenzaldoxime”, “(1Z)-3-bromo-N-hydroxybenzenecarboximidoyl chloride”, and "3-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride" .

Molecular Structure Analysis

The molecular structure of “3-Bromo-N-hydroxybenzenecarboximidoyl chloride” consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . The InChI Key for this compound is PYTGMMRJSZMTOA-YFHOEESVSA-N .Scientific Research Applications

Photooxidation in Environmental Waters

Research has indicated that brominated compounds participate in photooxidation processes in environmental waters. A study demonstrated that the oxidation kinetics of various organic chemicals, including brominated compounds, in the presence of hydroxyl radical scavengers can help estimate photooxidation rates under environmental conditions. This insight is crucial for understanding the fate of brominated pollutants in aquatic environments (Zepp, Hoigné, & Bader, 1987).

Aerobic Oxidation Catalysis

Brominated compounds have been utilized as co-catalysts in aerobic oxidation reactions. A study revealed that brominated co-catalysts could enhance the oxidation of alcohols and alkylaromatics with dioxygen when catalyzed by N-hydroxyphthalimide. This application underscores the role of brominated compounds in facilitating efficient and selective oxidation reactions, essential for synthesizing fine chemicals and pharmaceuticals (Figiel & Sobczak, 2007).

Environmental Sample Analysis

The application of brominated compounds extends to environmental analysis, particularly in the preconcentration of phenolic compounds from water samples. For instance, magnetic nanoparticles coated with cetyltrimethylammonium bromide have been employed for the solid-phase extraction of phenolic pollutants, demonstrating the utility of brominated surfactants in enhancing analytical methodologies for environmental monitoring (Zhao et al., 2008).

Synthesis of Bioactive Molecules

Brominated intermediates are crucial in synthesizing novel compounds with potential biological activities. A study on synthesizing 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides highlighted the synthesis of brominated compounds and evaluated their insecticidal and fungicidal activities. This research demonstrates the significance of brominated compounds in developing new agrochemicals (Zhu et al., 2014).

Safety and Hazards

Handling “3-Bromo-N-hydroxybenzenecarboximidoyl chloride” requires caution. Avoid prolonged exposure and do not breathe dust or vapor. It’s recommended to use safety showers and eye washes when handling this compound. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

properties

IUPAC Name |

3-bromo-N-hydroxybenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTGMMRJSZMTOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2752980.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2752984.png)

![3-[2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2752985.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2752988.png)

![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)

![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)